molecular formula C13H17NO4 B1403928 [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid CAS No. 1417567-71-5

[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid

Cat. No. B1403928
CAS RN: 1417567-71-5
M. Wt: 251.28 g/mol
InChI Key: HMULJYDCGLECGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid is a chemical compound with the molecular formula C11H13NO4 . It has an average mass of 223.225 Da and a monoisotopic mass of 223.084457 Da .


Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position, which are crucial for synthesis problems . The Suzuki–Miyaura coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid is defined by its molecular formula C11H13NO4 . The average mass is 223.225 Da and the monoisotopic mass is 223.084457 Da .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid are defined by its molecular structure. It has a molecular formula of C11H13NO4, an average mass of 223.225 Da, and a monoisotopic mass of 223.084457 Da .

Scientific Research Applications

Plant Growth Regulation

This compound has been studied for its potential role as a plant growth regulator. The related molecule, indole-3-acetic acid (IAA), is a well-known plant hormone involved in various growth processes . By influencing the synthesis of phenolic compounds, it can enhance the bioactivity of medicinal or food plants . This suggests that derivatives like [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid could be used to improve crop yields and quality.

Pharmaceutical Research

Indole derivatives, which share a similar structural motif with [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid, have shown a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound could be a precursor or a structural analog in the synthesis of new drugs with these therapeutic effects.

Safety and Hazards

The safety data sheet for acetic acid, a related compound, indicates that it is flammable and causes severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to take precautionary measures against static discharge .

Future Directions

Future directions for research could involve exploring the reactivity of [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid in various chemical reactions, such as those at the benzylic position . Additionally, the reduction of this compound could convert its electron-withdrawing functions into electron-donating groups .

properties

IUPAC Name

2-[(3-ethoxycarbonylphenyl)methyl-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-18-13(17)11-6-4-5-10(7-11)8-14(2)9-12(15)16/h4-7H,3,8-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMULJYDCGLECGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CN(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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